1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine is an organic compound belonging to the piperazine family It features a piperazine ring substituted with a 2,4-dimethoxyphenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine typically involves the reaction of 2,4-dimethoxybenzaldehyde with 3,3-dimethylpiperazine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines or aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives
Uniqueness: 1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3,3-dimethylpiperazine |
InChI |
InChI=1S/C14H22N2O2/c1-14(2)10-16(8-7-15-14)12-6-5-11(17-3)9-13(12)18-4/h5-6,9,15H,7-8,10H2,1-4H3 |
InChI Key |
FPZIFVAZRYDTSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1)C2=C(C=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.